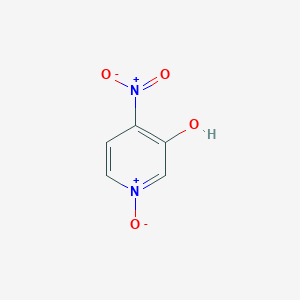

3-Hydroxy-4-nitropyridine 1-oxide

Description

Contextualization within the Broader Field of Pyridine (B92270) N-Oxide Chemistry

Pyridine N-oxides, first described by Meisenheimer in 1926, are a class of heterocyclic compounds derived from the oxidation of pyridine. wikipedia.orgscripps.edu The N-oxide functional group significantly alters the chemical properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. scripps.edu This enhanced reactivity, compared to pyridine itself, has established pyridine N-oxides as valuable intermediates in organic synthesis. researchgate.netresearchgate.net

The N-oxide group is highly polar, with a significant dipole moment, and can act as an electron-donating group. scripps.edunih.gov This electronic feature, coupled with the ability of the N-oxide to be readily removed (deoxygenated), provides a powerful tool for chemists to introduce a wide range of substituents onto the pyridine ring that would be difficult to achieve otherwise. scripps.eduarkat-usa.org

Historical Perspective of Nitropyridine N-Oxide Research

The study of nitropyridine N-oxides has a rich history rooted in the exploration of aromatic nitration and the unique reactivity of the pyridine N-oxide scaffold. The nitration of pyridine N-oxide itself yields 4-nitropyridine (B72724) N-oxide in good yield, a reaction that highlights the directing effect of the N-oxide group. wikipedia.orgresearchgate.net This contrasts with the nitration of pyridine, which requires harsh conditions and often results in a mixture of products with low yields.

Early research focused on understanding the substitution patterns and reactivity of these compounds. For instance, it was discovered that the nitro group in 4-nitropyridine N-oxide is readily displaced by various nucleophiles, providing a versatile method for the synthesis of 4-substituted pyridines. researchgate.net Over the years, research has expanded to include a wide array of substituted nitropyridine N-oxides, with studies investigating their synthesis, and reactivity. The nitration of substituted pyridine N-oxides, such as 3-methylpyridine (B133936) 1-oxide to form 3-methyl-4-nitropyridine (B157339) 1-oxide, has been well-documented. orgsyn.org

Significance of 3-Hydroxy-4-nitropyridine 1-oxide as a Heterocyclic Scaffold

This compound stands out as a particularly interesting heterocyclic scaffold due to the presence of three distinct functional groups: the N-oxide, the hydroxyl group, and the nitro group. This trifunctional nature allows for a diverse range of chemical transformations. The interplay between these groups influences the molecule's reactivity and provides multiple sites for further functionalization.

The presence of both a hydroxyl and a nitro group on the pyridine N-oxide ring enhances its potential as a building block for more complex molecules. It has been investigated for its role in the synthesis of other organic compounds and as a reagent in various chemical transformations. The unique electronic and structural characteristics of this compound make it a valuable tool in the development of new synthetic methodologies and the construction of novel molecular architectures.

Overview of Current Research Trends and Future Directions for Pyridine N-Oxide Derivatives

Current research into pyridine N-oxide derivatives is vibrant and multifaceted, extending far beyond their traditional role as synthetic intermediates. A significant trend is their application in medicinal chemistry, where the N-oxide functionality can improve properties like water solubility and modulate biological activity. nih.govacs.org For example, 4-nitropyridine N-oxide has been reported as a quorum sensing inhibitor in Pseudomonas aeruginosa. nih.govacs.org

Another burgeoning area is the use of pyridine N-oxides in catalysis and materials science. Their ability to act as ligands for metal complexes and as organocatalysts is being actively explored. scripps.eduarkat-usa.org The unique redox properties of the N-oxide group are also being harnessed in photochemistry and for the development of "stealth materials" that are non-adhesive to microorganisms. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1-oxidopyridin-1-ium-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-5-3-6(9)2-1-4(5)7(10)11/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYDYCFFKFQTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=C1[N+](=O)[O-])O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601805 | |

| Record name | 4-Nitro-1-oxo-1lambda~5~-pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19355-03-4 | |

| Record name | 4-Nitro-1-oxo-1lambda~5~-pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Chemistry of 3 Hydroxy 4 Nitropyridine 1 Oxide

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in understanding the molecular and electronic structure of pyridine (B92270) N-oxide derivatives. nih.govnih.gov These methods provide insights into bond lengths, angles, and the distribution of electron density, which are crucial for predicting the molecule's reactivity and properties.

The rotation of the nitro (NO2) group relative to the pyridine ring is a key conformational feature. Theoretical studies on related molecules, like 2-nitropyridine-N-oxide, have shown that the choice of computational method and basis set significantly impacts the calculated torsional potential and barriers to rotation. nih.gov Augmenting basis sets with diffuse functions has been found to have a marked effect on the potential energy surface of the NO2 group's rotation. nih.gov For some related nitropyridine N-oxides, theoretical models have indicated that the heterocyclic ring may not be perfectly planar, a feature characterized by the Cremer-Pople puckering amplitude. nih.gov This deviation from planarity can influence the molecule's reactivity. nih.gov

The distribution of electrons within the 3-Hydroxy-4-nitropyridine 1-oxide molecule is a primary determinant of its chemical behavior. The presence of both an electron-donating hydroxyl (-OH) group and an electron-withdrawing nitro (-NO2) group, in addition to the N-oxide functionality, creates a complex electronic landscape.

In the related molecule 4-nitropyridine (B72724) N-oxide, the electron-withdrawing nitro group in the para position leads to a notable increase in the ipso-angle of the pyridine ring and a decrease in the length of the N→O bond when compared to unsubstituted pyridine N-oxide. nih.govnih.gov This demonstrates the strong influence of substituents on the geometry and electron distribution of the pyridine N-oxide core. nih.govnih.gov The analysis of electron density is often performed using methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM), which help in understanding the nature of chemical bonds, such as the semipolar N→O bond. nih.govresearchgate.net

The calculated bond lengths for 4-nitropyridine-N-oxide provide a reference for understanding the structural effects of the substituents.

Table 1: Selected Bond Lengths (Å) in 4-Nitropyridine-N-oxide

| Bond | Length (Å) |

|---|---|

| N1-O8 | 1.281 ± 0.022 |

| N7-O13 | 1.262 (assumed) |

| N1-C2 | 1.469 ± 0.066 |

| C2-C3 | 1.386 ± 0.025 |

| C3-C4 | 1.447 ± 0.019 |

| C4-N7 | 1.628 ± 0.013 |

Data from a gas-phase electron diffraction study. researchgate.net

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in mapping out the pathways of chemical reactions, identifying transition states, and understanding the formation of intermediates.

The synthesis of substituted pyridines and their N-oxides often involves multi-step reactions. For instance, the synthesis of 3-nitropyridines can proceed through the nitration of pyridine with dinitrogen pentoxide, forming an N-nitro pyridinium (B92312) nitrate (B79036) intermediate. ntnu.no The subsequent migration of the nitro group is proposed to occur via a researchgate.netnih.gov sigmatropic shift. ntnu.no Computational modeling can be used to locate the transition states for such rearrangements, providing insight into the reaction barriers and preferred pathways.

Photocatalytic reactions involving pyridine N-oxides can proceed through radical intermediates. For example, in the ortho-alkylation of heterocycle N-oxides under photoredox conditions, alkyl radicals are generated reductively. nih.gov The proposed mechanism for the reaction of azaarene N-oxides with perfluoroalkyl iodides involves the formation of a radical cation intermediate after the addition of a perfluorinated radical to the pyridine N-oxide. nih.gov Flash photolysis studies of 4-nitropyridine N-oxide have revealed the involvement of transient intermediate species in its photochemical reactions, leading to products like 4-hydroxypyridine (B47283) N-oxide nitrate and 4-hydroxylaminopyridine N-oxide. oup.com Computational studies can model these radical species and their reaction pathways, helping to rationalize the observed products and reaction conditions.

Molecular Modeling of Interactions with Biological Systems

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. These methods are pivotal in understanding how a compound like this compound might interact with biological macromolecules, such as proteins and enzymes, which are often the targets of therapeutic intervention.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This technique is fundamental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a potential drug at the molecular level.

Currently, specific molecular docking studies for this compound are not prominently featured in the available scientific literature. However, research on analogous 3-hydroxypyridine-4-one derivatives has demonstrated the utility of this approach in identifying potential biological targets and elucidating binding interactions. For instance, molecular docking studies on substituted 3-hydroxypyridine-4-one derivatives have been employed to investigate their inhibitory activity against enzymes like tyrosinase. nih.gov These studies typically reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the enzyme.

To illustrate the type of data generated from such studies, the following table presents hypothetical docking scores and interacting residues for a generic 3-hydroxypyridinone derivative with a model enzyme, based on findings for similar compounds.

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | -7.5 | HIS259, SER282, PHE264 |

| Derivative B | -8.2 | HIS85, HIS263, VAL283 |

| Derivative C | -6.9 | ASN260, HIS244, MET280 |

This table is illustrative and not based on actual data for this compound.

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool in drug design. QSAR models are mathematical relationships that correlate the chemical structure and physicochemical properties of a series of compounds with their biological activity. By developing a robust QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to identify the key molecular features that govern their potency.

As with molecular docking, specific QSAR studies focused on this compound and its direct derivatives are not readily found in the current body of scientific literature. However, QSAR analyses have been successfully applied to broader classes of 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives to understand their antimicrobial activities. nih.govnih.gov These studies have revealed that topological parameters of the molecules play a significant role in their activity against various pathogens. nih.govnih.gov

A typical QSAR study involves the calculation of various molecular descriptors and the generation of a regression model. The quality of a QSAR model is assessed by statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). An illustrative QSAR model for a series of hypothetical pyridine derivatives is presented below.

Illustrative QSAR Model:

pIC₅₀ = 0.85(±0.12) * LogP - 0.05(±0.01) * MW + 1.54(±0.25) * HD_A + 2.10

n = 25 (number of compounds in the dataset)

R² = 0.88 (coefficient of determination)

Q² = 0.75 (cross-validated coefficient)

F = 45.6 (F-test value)

p < 0.0001 (significance level)

This equation and the statistical parameters are for illustrative purposes only.

In this hypothetical model, pIC₅₀ represents the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity), MW is the molecular weight, and HD_A is the number of hydrogen bond acceptors. Such a model would suggest that higher lipophilicity and a greater number of hydrogen bond acceptors, along with a lower molecular weight, are favorable for the biological activity of this hypothetical series of compounds.

Biological Activity and Mechanistic Insights from in Vitro Studies

Antimicrobial Activity Profile

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

No specific data from in vitro studies, such as minimum inhibitory concentration (MIC) values, for 3-Hydroxy-4-nitropyridine 1-oxide against a representative panel of Gram-positive and Gram-negative bacteria could be located.

Antifungal Efficacy against Fungal Strains (e.g., Candida species, dermatophytes)

There is no available research detailing the in vitro antifungal efficacy of this compound against common fungal pathogens like Candida species or various dermatophytes.

Mechanistic Basis of Antimicrobial Action

Specific mechanistic studies on this compound are absent from the available literature. Therefore, no information can be provided on its potential to interfere with cellular metabolic pathways, induce oxidative stress, or cause DNA damage in microbial cells.

Antiviral Activity Investigations (e.g., against HIV, SARS-CoV)

The search for effective antiviral agents is a continuous effort in medicinal chemistry. While specific studies on the antiviral activity of this compound against Human Immunodeficiency Virus (HIV) or Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) are not prominent in the reviewed literature, research on related heterocyclic compounds provides a basis for potential activity.

For instance, various derivatives of uracil, another heterocyclic compound, have demonstrated antiviral activity against a range of viruses, including HIV and coronaviruses. nih.gov Non-nucleoside inhibitors that target viral enzymes are a key area of research. In the context of HIV, non-catalytic site integrase inhibitors (NCINIs) represent a class of allosteric inhibitors that have shown potent antiviral activity. nih.gov Similarly, for SARS-CoV-2, non-nucleoside inhibitors of the RNA-dependent RNA polymerase (RdRp) have been identified as promising drug candidates. nih.gov The biological activity of this compound, particularly its potential to interact with metal-dependent viral enzymes through chelation, could be a plausible mechanism for antiviral action, though this remains to be experimentally verified.

Other Pharmacological Activities Identified In Vitro (e.g., Enzyme Inhibition, Anti-inflammatory Potential)

Beyond its antimicrobial properties, the 3-hydroxypyridin-4-one scaffold is associated with other significant pharmacological activities, notably anti-inflammatory effects.

The anti-inflammatory potential of 3-hydroxy-pyridine-4-one derivatives is strongly linked to their iron-chelating properties. nih.gov Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent, meaning they require iron for their function. nih.gov By chelating iron, these compounds can inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. nih.gov Studies have shown that new derivatives of 3-hydroxy-pyridine-4-one exhibit significant anti-inflammatory activity in animal models of inflammation. nih.gov Furthermore, the generation of reactive oxygen species (ROS), which contributes to inflammatory processes, can be catalyzed by iron via the Fenton reaction. The antioxidant activity of iron chelators can therefore also contribute to their anti-inflammatory effects. nih.gov The presence of a nitro group on the pyridine (B92270) ring of this compound could also modulate its anti-inflammatory profile. For example, some nonsteroidal anti-inflammatory drugs (NSAIDs) incorporating a nitrooxy moiety have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response, without directly affecting the enzyme's activity. researchgate.net

Molecular Interactions with Biological Targets

The biological activity of this compound is fundamentally governed by its molecular interactions with various biological targets.

Potential as Bioisosteres in Drug Design

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to enhance or modify biological activity, is a cornerstone of modern medicinal chemistry. cambridgemedchemconsulting.com The this compound scaffold possesses distinct structural and electronic features that suggest its potential as a versatile bioisostere in drug design programs. This potential is rooted in the individual contributions of the pyridine-N-oxide core, the 3-hydroxy group, and the 4-nitro substituent, as suggested by studies on closely related analogues.

The pyridine-N-oxide moiety itself is a key component. The N-oxide group is highly polar and can act as a strong hydrogen bond acceptor, potentially mimicking the interactions of other polar functional groups within a biological target. nih.gov Furthermore, many heteroaromatic N-oxides are known to be enzymatically reduced in vivo, a property that can be exploited in prodrug strategies. nih.gov

The bioisosteric potential of the closely related 4-nitropyridine (B72724) N-oxide (4NPO) has been demonstrated in studies of quorum sensing inhibitors. In one such study, 4NPO was used as a reference compound, and its pyridine-N-oxide core was bioisosterically replaced with a 2-difluoromethylpyridine group. rsc.org This replacement aimed to modulate the compound's properties while retaining its biological activity. The resulting analogues were evaluated for their ability to inhibit the quorum sensing system in Pseudomonas aeruginosa. The findings showed that several of the new 2-difluoromethylpyridine derivatives had similar or even improved inhibitory activity compared to the original 4NPO , validating the bioisosteric replacement strategy. rsc.org

| Compound | Bioisosteric Moiety | IC₅₀ (μM) in P. aeruginosa QS System |

|---|---|---|

| 4NPO (Reference) | Pyridine-N-oxide | 33 ± 1.12 |

| Compound 1 | 2-Difluoromethylpyridine | 35 ± 1.12 |

| Compound 5 | 2-Difluoromethylpyridine | 19 ± 1.01 |

| Compound 6 | 2-Difluoromethylpyridine | 27 ± 0.67 |

Separately, the 3-hydroxy-azine-N-oxide motif has shown significant promise as a bioisostere for the carboxylic acid group. Research into subtype-selective AMPA receptor agonists demonstrated that replacing the carboxylate group of willardiine with a 3-hydroxypyridazine 1-oxide moiety resulted in compounds with high affinity and potency. nih.gov This suggests that the acidic proton and hydrogen bonding capabilities of the 3-hydroxy-N-oxide arrangement can effectively mimic the functionality of a carboxylate group at a receptor binding site. This finding highlights the potential for the 3-hydroxy group in this compound to serve as a bioisosteric replacement for carboxylic acids, which could improve properties such as cell permeability and metabolic stability. nih.gov

While direct studies on the use of this compound as a bioisostere are not yet prevalent, the evidence from related structures is compelling. The combination of the electronically versatile pyridine-N-oxide core with a 3-hydroxy group capable of mimicking a carboxylate and a 4-nitro group that can be further functionalized or contribute to binding offers a unique scaffold for medicinal chemists to explore in lead optimization and drug design.

Spectroscopic Characterization Methodologies for 3 Hydroxy 4 Nitropyridine 1 Oxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For pyridine (B92270) N-oxide derivatives, both ¹H and ¹³C NMR are crucial for confirming their structure.

Proton (¹H) NMR for Structural Elucidation

Proton NMR spectroscopy is instrumental in identifying the electronic environment of protons within a molecule. The chemical shifts (δ) of the protons on the pyridine ring are highly sensitive to the nature and position of substituents. In pyridine N-oxide derivatives, the N-oxide group generally exerts an electron-donating effect through resonance and an electron-withdrawing effect through induction, influencing the shielding and deshielding of the ring protons.

For instance, in the case of a derivative, 2-hydroxymethyl-4-nitro-3,5-lutidine-N-oxide, the proton signals are observed at specific chemical shifts that confirm its structure. google.com The presence of various functional groups, such as methyl and hydroxymethyl groups, further influences the chemical shifts of the aromatic protons. google.com

A general observation for pyridine N-oxides is that the protons on the aromatic ring typically resonate in the downfield region of the spectrum. The specific positioning of substituents, such as nitro and hydroxyl groups, will cause further shifts based on their electronic effects.

Table 1: Representative ¹H NMR Data for a 3-Hydroxy-4-nitropyridine 1-oxide Derivative Please note that specific ¹H NMR data for this compound is not readily available in the cited literature. The following table presents data for a related derivative to illustrate the application of this technique.

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

| 2-hydroxymethyl-4-nitro-3,5-lutidine-N-oxide | CDCl₃ | -CH₃ | 2.29 (s, 6H) |

| -CH₂OH | 4.84 (s, 2H) | ||

| 6-H | 8.10 (s, 1H) |

Data sourced from patent WO1999010326A1 google.com

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the attached functional groups. The electron-withdrawing nature of the N-oxide group and a nitro group typically results in a downfield shift for the carbon atoms of the pyridine ring. nih.gov

For example, in 4-methylpyridine-N-oxide, the C-4 carbon resonates at δ 138.4 ppm, while the C-2/C-6 carbons appear at δ 126.6 ppm. nih.gov In the case of 4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a related heterocyclic system, the carbon signals are assigned based on their chemical environment, with the carbonyl carbon appearing significantly downfield. researchgate.net

The specific chemical shifts for this compound would be expected to reflect the combined electronic effects of the hydroxyl, nitro, and N-oxide functionalities on the pyridine ring.

Table 2: Representative ¹³C NMR Data for a Pyridine Derivative Specific ¹³C NMR data for this compound is not readily available in the cited literature. The following table presents data for a related pyridine derivative to illustrate the technique.

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| 4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | DMSO-d₆ | C=O | 159.41 |

| C-5 | 151.82 | ||

| C-4 | 151.26 | ||

| C-3 | 132.21 | ||

| C-6 | 114.21 | ||

| C≡N | 101.56 | ||

| -CH₂O- | 69.73 | ||

| -OCH₃ | 59.26 | ||

| -CH₃ | 17.70 |

Data sourced from Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. In this compound and its derivatives, characteristic absorption bands are expected for the N-O, N-O (of the nitro group), C=C, C-H, and O-H functional groups.

The N-O stretching vibration of the pyridine N-oxide moiety typically appears in the range of 1200-1350 cm⁻¹. nih.gov The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to be observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of a hydroxyl group (-OH) would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. nih.gov

For the related compound 3-methyl-4-nitropyridine (B157339) 1-oxide (POM), Fourier Transform Infrared (FTIR) analysis has been used to confirm the presence of its functional groups and their vibrational modes. nih.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-O (N-oxide) | Stretching | 1200 - 1350 |

| NO₂ (nitro) | Asymmetric Stretching | 1500 - 1570 |

| NO₂ (nitro) | Symmetric Stretching | 1300 - 1370 |

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | > 3000 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

X-ray Diffraction for Solid-State Structure Determination and Crystallographic Studies

For pyridine N-oxide derivatives, X-ray diffraction studies reveal important structural features. For instance, analysis of 4-nitropyridine (B72724) N-oxide has provided detailed information on its molecular structure. nih.gov Studies on the related compound 3-methyl-4-nitropyridine 1-oxide have determined its lattice parameters and crystal system. nih.gov

A crystallographic study of this compound would be expected to reveal a planar or near-planar pyridine ring. The analysis would provide precise measurements of the N-O bond length of the N-oxide, the C-N bonds within the ring, and the geometry of the nitro and hydroxyl substituents. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and N-oxide groups, which govern the crystal packing.

Table 4: Crystallographic Data for a Derivative, 3-methyl-4-nitropyridine 1-oxide (POM) Specific X-ray diffraction data for this compound is not readily available in the cited literature. The following table presents data for a related derivative.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.988 |

| b (Å) | 12.345 |

| c (Å) | 5.234 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 709.9 |

| Z | 4 |

Data sourced from Synthesis, crystal growth and characterization of 3-methyl 4-nitropyridine 1-oxide (POM) single crystals nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λ_max) is characteristic of the molecule's electronic structure.

For pyridine N-oxide derivatives, the UV-Vis spectra are characterized by absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these bands are influenced by the substituents on the pyridine ring and the solvent used for the measurement. The nitro group, being a strong chromophore, significantly affects the electronic spectrum.

In a study of 4-nitropyridine N-oxide, the solvatochromic effect, which is the shift in λ_max with solvent polarity, was investigated, revealing its potential as a probe for hydrogen-bond donation. The electronic spectra of methyl derivatives of 4-nitropyridine N-oxide have also been examined and calculated to understand the electronic interactions between the N-oxide and nitro groups. researchgate.net

The UV-Vis spectrum of this compound would be expected to show characteristic absorptions influenced by the combined effects of the hydroxyl, nitro, and N-oxide groups. Studies on its complexation with metal ions could also be monitored using this technique, as the formation of complexes often leads to shifts in the absorption maxima.

Table 5: UV-Vis Absorption Data for a Related Pyridine Derivative Specific UV-Vis data for this compound is not readily available in the cited literature. The following table presents data for related compounds to illustrate the technique.

| Compound | Solvent | λ_max (nm) |

| 4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Dichloromethane (B109758) | 332 |

| 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile | Dichloromethane | 346 |

| 4-(methoxymethyl)-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Dichloromethane | 344 |

Data sourced from Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives researchgate.net

Q & A

Q. What are the recommended methods for synthesizing 3-Hydroxy-4-nitropyridine 1-oxide in laboratory settings?

The synthesis of this compound can be approached via nitration and oxidation steps. A method analogous to 4-Hydroxy-3-nitropyridine involves nitrating 3-hydroxypyridine derivatives under controlled conditions. For example:

- Nitration : Use a mixture of nitric acid and sulfuric acid at 0–5°C to introduce the nitro group at the 4-position. Monitor reaction progress via TLC to avoid over-nitration .

- N-Oxidation : Treat the intermediate with hydrogen peroxide in acetic acid to form the N-oxide. Purify via recrystallization from ethanol/water .

Validation : Confirm product identity using 1H NMR (e.g., aromatic proton shifts at δ 8.2–8.5 ppm) and IR spectroscopy (N-O stretch ~1250 cm⁻¹, nitro group ~1520 cm⁻¹) .

Q. What safety precautions should be observed when handling this compound due to its toxicity profile?

Based on structural analogs like 4-Nitropyridine 1-oxide:

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Hazard Mitigation : The compound is likely toxic if swallowed (H301 classification). Avoid skin contact and use spill trays to contain residues .

- Storage : Store in airtight containers in cool, dry, well-ventilated areas. Incompatible with strong oxidizers and reducing agents .

Emergency Response : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Dispose of waste via licensed hazardous waste services .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>98%) .

- Spectroscopy :

- Elemental Analysis : Validate C, H, N, O percentages (±0.3% of theoretical values) .

Advanced Research Questions

Q. What analytical techniques are most effective in resolving contradictory data regarding the electronic effects of nitro and hydroxy groups in this compound?

- X-ray Crystallography : Resolve ambiguities in substituent positioning and hydrogen bonding patterns .

- UV-Vis Spectroscopy : Quantify electronic transitions (e.g., λmax ~320 nm for nitroaromatics) to compare with computational TD-DFT results .

- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects of nitro and hydroxy groups .

Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Optimize molecular geometry (B3LYP/6-311+G(d,p)) to identify electrophilic sites (e.g., C-2 or C-6 positions adjacent to nitro groups) .

- Reactivity Descriptors : Calculate Fukui indices (f⁻) to predict regioselectivity for nucleophilic attack .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) using COSMO-RS to model solvation .

Q. What strategies can be employed to address discrepancies in reported bioactivity data for this compound derivatives?

- Dose-Response Studies : Re-evaluate IC50 values using standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity measurements .

- Structural Analog Comparison : Benchmark against 4-Nitropyridine 1-oxide derivatives, which show mutagenic potential in Salmonella assays .

Methodological Notes

- Safety Protocols : Align with OSHA GHS standards for nitroaromatic compounds .

- Synthetic Reproducibility : Control nitration temperature to prevent byproducts (e.g., dinitro derivatives) .

- Data Validation : Cross-reference spectral data with databases like SciFinder or Reaxys to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.